1,1'-Bi(bicyclo[1.1.1]pentane) is a unique organic compound derived from bicyclo[1.1.1]pentane, a hydrocarbon characterized by its highly strained molecular structure consisting of three interconnected carbon rings. The compound has the molecular formula and is notable for its potential applications in drug development and materials science due to its distinct structural properties.
Bicyclo[1.1.1]pentane is classified as a bicyclic bridged compound, representing the simplest member of this class with significant strain energy due to its geometric configuration. Its derivatives, including 1,1'-Bi(bicyclo[1.1.1]pentane), are synthesized for various applications in organic chemistry and pharmaceuticals, particularly as bioisosteres for phenyl rings in drug design .
The synthesis of 1,1'-Bi(bicyclo[1.1.1]pentane) can be achieved through several methods:
The molecular structure of 1,1'-Bi(bicyclo[1.1.1]pentane) features two bicyclo[1.1.1]pentane units connected by a single bond, resulting in a rigid three-dimensional framework that contributes to its unique properties.
The structure exhibits significant strain due to the angular constraints imposed by the bicyclic arrangement, influencing its reactivity and interactions in chemical processes .
The chemical behavior of 1,1'-Bi(bicyclo[1.1.1]pentane) is characterized by its ability to undergo various reactions typical of strained hydrocarbons:
The mechanism of action for 1,1'-Bi(bicyclo[1.1.1]pentane) primarily involves its role as a bioisostere in medicinal chemistry:
The physical and chemical properties of 1,1'-Bi(bicyclo[1.1.1]pentane) are influenced by its unique structural characteristics:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
The applications of 1,1'-Bi(bicyclo[1.1.1]pentane) are diverse:
Bicyclo[1.1.1]pentane (BCP) represents a highly strained bridged hydrocarbon (C₅H₈) characterized by its unique three-dimensional architecture, where three rings share four carbon atoms and a central "stretched" C–C bond (1.70 Å vs. typical 1.54 Å) [1] [7]. First synthesized in the 1960s, BCP remained a chemical curiosity until the 1990s when Pellicciari’s group pioneered its use as a meta-substituted phenyl bioisostere in metabotropic glutamate receptor antagonists [4] [6]. This foundational work demonstrated BCP’s capacity to mimic aromatic ring geometry while conferring improved physicochemical properties.
The 2012 landmark study by Stepan et al. (Pfizer) marked a critical inflection point. They replaced the para-phenyl ring in γ-secretase inhibitor BMS-708,163 with BCP, yielding a compound with >10-fold improved solubility (from <0.1 µg/mL to >100 µg/mL), reduced non-specific binding, and retained nanomolar potency [1] [6]. This validated BCP’s bioisosteric utility in optimizing pharmacokinetic profiles, catalyzing widespread pharmaceutical interest. Subsequent innovations focused on synthetic methodology scalability, culminating in photochemical and radical-based routes capable of multi-gram production (>300 derivatives reported by 2023) [5] [9].
Table 1: Key Milestones in BCP Architecture Development
Year | Development | Significance |
---|---|---|
1960s | Initial synthesis of parent BCP | Established fundamental structure and stability of the scaffold |
1996 | Pellicciari’s BCP-containing mGluR antagonist [4] [6] | First pharmaceutical application as phenyl bioisostere |
2012 | Pfizer’s γ-secretase inhibitor with BCP replacement [1] [6] | Demonstrated dramatic solubility/metabolic stability improvements; validated BCP in lead optimization |
2023 | Photochemical synthesis enabling multi-gram BCP libraries [5] | Solved scalability limitations; accelerated drug discovery adoption |
2024 | BCP-based lipids for mRNA delivery/CRISPR editing [2] | Expanded applications beyond bioisosterism into functional biomaterials |
The 1,1'-bi(bicyclo[1.1.1]pentane) motif (hereafter 1,1'-BCP) represents an evolution beyond monomeric BCP bioisosteres. It consists of two BCP units linked via a direct covalent bond between their bridgehead carbons. This configuration creates an exceptionally rigid, linear spacer with near-perfect alignment of substituent vectors, approximating the distance (6.5 Å) and linearity of para-substituted biphenyl or tolane (C≡C) systems [3] [6]. Critically, 1,1'-BCP replaces the planar, electron-rich aromatic systems with saturated, three-dimensional carbon frameworks, profoundly altering molecular properties.
Figure 1: Structural Comparison
Phenyl/Biphenyl System vs. BCP/1,1'-BCP System Planar, aromatic π-system Three-dimensional, aliphatic cage Electron-rich Electron-deficient bridgeheads Prone to CYP450 metabolism Enhanced metabolic stability Strong π-π stacking (nonspecific) Reduced nonspecific binding
Physicochemical profiling reveals compelling advantages of 1,1'-BCP over classical arenes:
Table 2: Physicochemical Properties: Biphenyl vs. 1,1'-BCP Analogs
Property | Biphenyl Derivative | 1,1'-BCP Derivative | Change |
---|---|---|---|
ChromLogD₇.₄ | 6.3 | 5.8 | ↓ 0.5 |
CHI(IAM) | 45 | 32 | ↓ 13 units (29%) |
Kinetic Solubility (μM) | 8 | 74 | ↑ 9.25-fold |
Thermodynamic Solubility (FaSSIF, μg/mL) | 399 | >1000 | ↑ >2.5-fold |
Metabolic Stability (HLM Cl, mL/min/g) | High | Low (e.g., 0.76) | Significant improvement |
Data representative of LpPLA₂ inhibitor analogs [6] [8]
Synthetic access to 1,1'-BCP derivatives remains challenging but tractable. Early routes relied on double functionalization of [1.1.1]propellane or dichlorocarbene insertion onto bicyclo[1.1.0]butanes followed by dehalogenation [7] [8]. Recent advances employ sequential carbene additions or radical exchange processes. A 2025 method utilizes dirhodium-catalyzed cyclization followed by photoinduced triplet energy transfer-catalyzed carbene addition into strained C–C bonds, enabling modular 2-substituted-1,1'-BCP synthesis in moderate yields [3]. Computational studies confirm the radical mechanism and highlight stabilizing effects of substituents (e.g., phenyl groups) on intermediates [3] [9]. Despite progress, the synthesis of diversely functionalized 1,1'-BCP systems is an active area of research crucial for unlocking their full potential in drug design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9